molecular formula C26H26N6O3 B607904 Unii-XX8E5WP7FS CAS No. 1788906-96-6

Unii-XX8E5WP7FS

Cat. No.: B607904
CAS No.: 1788906-96-6
M. Wt: 470.5 g/mol
InChI Key: HVRWZFQFSQUILC-UHFFFAOYSA-N
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Description

The Unique Ingredient Identifier (UNII) system, managed by the FDA's Global Substance Registration System (GSRS), provides standardized identifiers for substances relevant to medicine and translational research. Each UNII is assigned based on a substance's molecular structure, elemental composition, or other defining characteristics .

For illustrative purposes, we will compare a structurally similar boronic acid derivative (CAS 1046861-20-4, molecular formula: C₆H₅BBrClO₂) to its analogs, as this compound exemplifies the type of data typically associated with UNII-classified substances .

Properties

CAS No.

1788906-96-6

Molecular Formula

C26H26N6O3

Molecular Weight

470.5 g/mol

IUPAC Name

3-[[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]-6-(1-methylpyrazol-4-yl)imidazo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C26H26N6O3/c1-31-15-20(13-29-31)19-11-22-25(28-12-19)32(26(27)30-22)14-18-6-9-23(24(10-18)34-3)35-16-17-4-7-21(33-2)8-5-17/h4-13,15H,14,16H2,1-3H3,(H2,27,30)

InChI Key

HVRWZFQFSQUILC-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=CC3=C(N=C2)N(C(=N3)N)CC4=CC(=C(C=C4)OCC5=CC=C(C=C5)OC)OC

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C(N=C2)N(C(=N3)N)CC4=CC(=C(C=C4)OCC5=CC=C(C=C5)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GZ389988;  GZ-389988;  GZ 389988.

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

Structural Similarity vs. Bioactivity: The similarity index (0.71–0.87) reflects shared halogenated phenylboronic acid scaffolds. However, minor structural variations (e.g., bromine/chlorine substitution patterns) significantly alter pharmacological profiles. CYP inhibition emerges only in the dichloro derivative, suggesting steric or electronic effects from additional halogens .

Physicochemical Properties :

  • Lipophilicity : Higher LogPo/w values correlate with reduced solubility. The dichloro analog’s LogPo/w of 3.02 corresponds to its low water solubility (0.09 mg/mL), limiting its utility in aqueous formulations .
  • Synthetic Accessibility : The synthetic accessibility score (2.07 for CAS 1046861-20-4) indicates moderate complexity, requiring palladium-catalyzed cross-coupling in tetrahydrofuran/water media .

Research Implications

  • Drug Design : Halogen placement on phenylboronic acids modulates target selectivity and metabolic stability. For instance, BBB-penetrant analogs like CAS 1046861-20-4 may be prioritized for central nervous system applications .
  • Regulatory Considerations : UNIIs ensure consistency in substance identification across databases, but bioequivalence studies remain critical for assessing functional equivalence between structurally similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Unii-XX8E5WP7FS
Reactant of Route 2
Unii-XX8E5WP7FS

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